2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position, a sulfanyl (-S-) moiety at the 7-position, and a 4-phenylpiperazine-linked ethanone chain. This structure combines a heterocyclic scaffold with pharmacophoric groups (sulfanyl, piperazine) often explored in medicinal chemistry for targeting kinases or neurotransmitter receptors. Structural elucidation of such compounds typically employs crystallographic tools like SHELX software .
Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-22-16-15(20-21-22)17(19-12-18-16)26-11-14(25)24-9-7-23(8-10-24)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCWMHNYCPMGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic derivative that incorporates a triazolopyrimidine moiety and a piperazine group. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and effects on neurological pathways. The following sections summarize key findings from research studies.
Anticancer Activity
Recent investigations have shown that derivatives of triazolopyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- MCF-7 Cell Line : In vitro studies indicated that the compound exhibited an IC50 value of approximately 0.45 µM , suggesting potent activity against breast cancer cells (MCF-7) .
- HCT116 Cell Line : The compound also demonstrated efficacy against colorectal cancer cells (HCT116), with an IC50 value of 0.39 µM , indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis. This was evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cells, indicative of apoptosis .
Neurological Activity
The piperazine moiety in the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonergic pathways, which are crucial for mood regulation.
Neuropharmacological Studies
- Serotonin Receptor Binding : The compound has been tested for binding affinity to serotonin receptors (5-HT receptors), showing promising results that warrant further exploration into its use as an antidepressant or anxiolytic agent .
- Behavioral Studies : Animal models have shown that administration of the compound leads to reduced anxiety-like behaviors in the elevated plus maze test, supporting its potential as a therapeutic agent for anxiety disorders .
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.45 | Apoptosis |
| Anticancer | HCT116 | 0.39 | Cell Cycle Inhibition |
| Neurological | Serotonin Receptors | TBD | Neurotransmitter Modulation |
| Behavioral | Animal Models | TBD | Reduced Anxiety |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Triazolo Substituent Effects: The 3-methyl group in the target compound (vs. Electron-donating groups (e.g., 4-methoxyphenyl in ) may improve solubility but reduce membrane permeability compared to hydrophobic substituents like trifluoromethyl in .
The trifluoromethyl benzoyl group in enhances metabolic stability and lipophilicity, traits valuable in CNS-targeting agents.
Piperazine Linker :
- All compounds retain the piperazine moiety, but the 4-phenyl substitution in the target compound contrasts with the 4-(trifluoromethyl)phenyl () and unsubstituted variants (), affecting receptor selectivity.
Implications for Pharmacological Activity
While explicit bioactivity data for these compounds are absent in the provided evidence, structural trends suggest:
- Target Compound : The compact methyl group and sulfanyl chain may favor kinase inhibition or serotonin receptor modulation, analogous to triazolo-pyrimidine derivatives in preclinical studies.
- Compound : The trifluoromethyl group likely improves blood-brain barrier penetration, making it suitable for neuropharmacology applications.
- Compound : The methoxy group could enhance aqueous solubility, advantageous for oral bioavailability.
Preparation Methods
Cyclization via Aminopyrimidine-Azide Coupling
Aminopyrimidines, such as 4-amino-2-mercaptopyrimidine, react with methyl azide under copper-catalyzed conditions to form the triazolopyrimidine ring. The reaction typically proceeds in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding the core structure with >75% efficiency. The methyl group at position 3 is introduced via alkylation using methyl iodide during or after cyclization.
Alternative Pathways: Nitrosation and Thermal Rearrangement
In some protocols, nitrosation of 5,6-diaminopyrimidines with sodium nitrite in acidic media generates intermediate diazonium salts, which undergo thermal rearrangement to form the triazolo[4,5-d]pyrimidine system. This method avoids azide handling but requires stringent temperature control (0–5°C during nitrosation, 60°C for rearrangement).
Formation of the Sulfanyl Linker
The sulfanyl (-S-) bridge connecting the triazolopyrimidine core to the ethanone-piperazine moiety is established via nucleophilic substitution or thiol-disulfide exchange.
Thiol Activation and Coupling
The 7-position of the triazolopyrimidine core is functionalized with a leaving group (e.g., chlorine via POCl₃ treatment) to enable displacement by a thiol nucleophile. For example, reacting 7-chloro-3-methyltriazolo[4,5-d]pyrimidine with mercaptoethanone derivatives in the presence of base (K₂CO₃ or Et₃N) in acetonitrile at 50°C achieves the sulfanyl linkage. Yields range from 65–80%, contingent on the purity of the thiol precursor.
Oxidative Coupling Strategies
In cases where disulfide intermediates are involved, oxidation with H₂O₂ or NaOCl converts thiols to disulfides, which subsequently react with the triazolopyrimidine core under reducing conditions. This approach mitigates thiol oxidation side reactions but requires careful stoichiometric control.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include temperature, solvent polarity, and catalyst selection.
Temperature and Solvent Effects
-
Cyclization : Elevated temperatures (80–100°C) in DMF drive triazolopyrimidine formation but risk decomposition if exceeding 110°C.
-
Sulfanyl Coupling : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of thiols, while toluene minimizes side reactions.
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Piperazine Conjugation : Reactions in DCM at 25°C balance reactivity and stability, avoiding epimerization.
Catalytic Systems
-
Copper(I) iodide (CuI) accelerates azide-alkyne cycloaddition during triazolopyrimidine synthesis.
-
Palladium catalysts enable efficient N-arylation of piperazine, though ligand choice (Xantphos vs. BINAP) affects regioselectivity.
Purification and Characterization
Final purification employs crystallization and chromatography, followed by spectroscopic validation.
Crystallization Techniques
The crude product is dissolved in hot acetonitrile and cooled to 0–5°C to induce crystallization, yielding >95% pure compound. Alternative solvents like ethyl acetate/n-heptane mixtures (1:3 v/v) achieve similar purity but lower recovery (80–85%).
Spectroscopic Analysis
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NMR : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.45 (s, 1H, triazolopyrimidine-H), 3.75 (s, 3H, N-CH₃), and 7.25–7.40 (m, 5H, phenyl).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 369.4 [M+H]⁺.
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IR : A strong absorption at 1675 cm⁻¹ corresponds to the ethanone carbonyl group.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for each synthesis stage:
Challenges and Mitigation Strategies
-
Thiol Oxidation : The sulfanyl group is prone to oxidation during synthesis. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) suppresses disulfide formation.
-
Piperazine Hydrolysis : The ethanone-piperazine bond may hydrolyze under acidic conditions. Maintaining pH >7 during aqueous workups preserves integrity.
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Byproduct Formation : Chromatographic purification (silica gel, 10% MeOH/DCM) removes residual triazolopyrimidine precursors and dimerized byproducts .
Q & A
Q. Critical Parameters :
| Step | Solvent | Catalyst | Temperature | Yield Optimization |
|---|---|---|---|---|
| Core Formation | DMF | CuI | 80–100°C | Monitor via TLC (Rf = 0.5 in EtOAc/hexane) |
| Piperazine Coupling | DCM | Pd/C | Room temp. | Purify via column chromatography (SiO₂, 5% MeOH/DCM) |
| Thioether Formation | Acetone | None | 50–60°C | Use excess thiol reagent (1.5 eq.) |
Basic: How to structurally characterize this compound and confirm its purity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- 1H NMR (DMSO-d6): Identify aromatic protons (δ 7.2–8.5 ppm), piperazine methylene (δ 3.2–3.8 ppm), and triazole methyl (δ 2.5 ppm) .
- 13C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and triazolopyrimidine carbons (δ 145–160 ppm) .
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ expected at m/z ~438) .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM .
- CNS Modulation : Radioligand binding assays (e.g., dopamine D2/D3 receptors) due to the phenylpiperazine moiety .
- Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
Q. Table: Suggested Assay Conditions
| Assay Type | Cell Line/Strain | Concentration Range | Endpoint Measurement |
|---|---|---|---|
| MTT | MCF-7 | 1–100 μM | IC₅₀ at 48 hr |
| Radioligand | CHO-K1/D2R | 10 nM–10 μM | Ki via competitive binding |
| Antimicrobial | S. aureus ATCC 29213 | 0.5–128 μg/mL | MIC after 24 hr |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying three regions:
Triazolopyrimidine Core : Replace methyl with ethyl/benzyl to assess steric effects on target binding .
Sulfanyl Linker : Test oxygen/selenium analogs to evaluate electronic contributions .
Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate receptor affinity .
Q. SAR Data from Analogs
| Modification | Biological Activity (IC₅₀/MIC) | Key Finding |
|---|---|---|
| Methyl → Ethyl (Core) | IC₅₀: 12 μM → 8 μM (MCF-7) | Enhanced lipophilicity improves cytotoxicity |
| Sulfanyl → Seleno | MIC: 32 μg/mL → 16 μg/mL (S. aureus) | Increased electrophilicity boosts antimicrobial activity |
| Piperazine -Ph → -4-Cl-Ph | Ki: 45 nM → 22 nM (D2R) | Electron-withdrawing groups enhance receptor binding |
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies often arise from solvent polarity and functional group protonation:
- pH-Dependent Solubility : Perform solubility tests in buffers (pH 1–10) to identify ionizable groups (e.g., piperazine N-H) .
- Co-solvent Systems : Use DMSO-water or PEG-400 mixtures for in vitro assays; validate via HPLC to exclude precipitation .
- Computational Modeling : Predict logP and pKa using tools like MarvinSuite; compare with experimental results .
Advanced: What strategies improve in vitro-to-in vivo translation for this compound?
Methodological Answer:
Address pharmacokinetic limitations:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) .
- BBB Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) guided by the phenylpiperazine moiety .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Advanced: How to address data reproducibility issues in biological assays?
Methodological Answer:
Implement rigorous controls and statistical designs:
- Dose-Response Triplicates : Run assays in triplicate across independent experiments to calculate SEM .
- Reference Standards : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Blinded Analysis : Use automated plate readers and third-party data analysts to reduce bias .
Advanced: What environmental impact assessments are needed for lab-scale synthesis?
Methodological Answer:
Follow guidelines from environmental chemistry frameworks:
- Waste Stream Analysis : Quantify heavy metal residues (e.g., Pd) via ICP-MS; implement scavenger columns for catalyst recovery .
- Ecotoxicity Screening : Test on Daphnia magna (48-hr LC₅₀) and algal models to assess aquatic toxicity .
- Biodegradation Studies : Use OECD 301F protocol to evaluate microbial degradation in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
